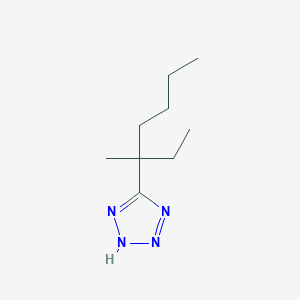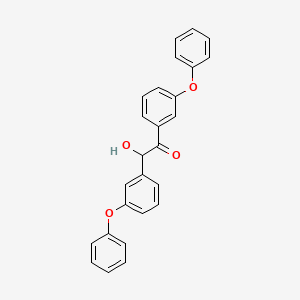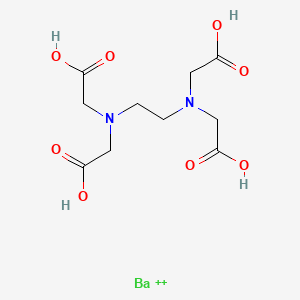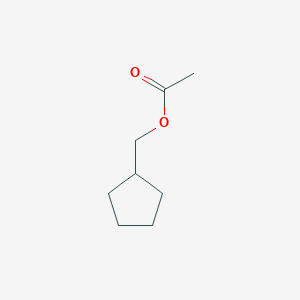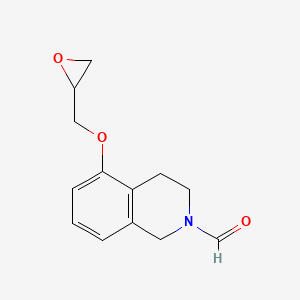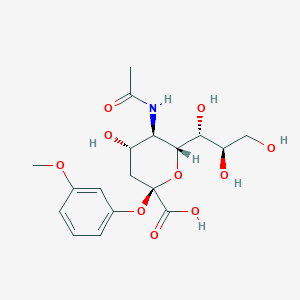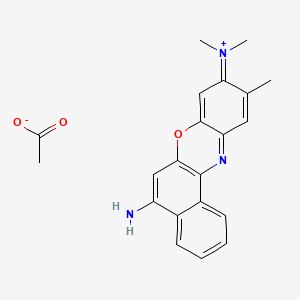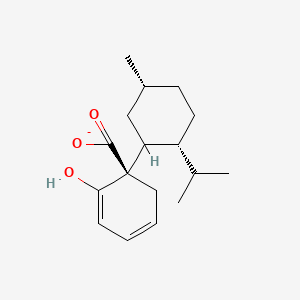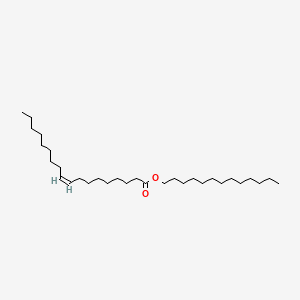
Tridecyl oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecyl oleate is an ester compound formed from tridecyl alcohol and oleic acid. It is known for its excellent lubricating properties and is commonly used in various industrial applications. The molecular formula of this compound is C31H60O2, and it is often utilized in the formulation of cosmetics, lubricants, and other personal care products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tridecyl oleate is typically synthesized through the esterification reaction between tridecyl alcohol and oleic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is heated to around 150°C for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniformity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Tridecyl oleate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides and peroxides.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form tridecyl alcohol and oleic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are employed.
Major Products Formed
Oxidation: Oxides and peroxides of this compound.
Hydrolysis: Tridecyl alcohol and oleic acid.
Transesterification: New esters formed with different alcohols.
Applications De Recherche Scientifique
Tridecyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Utilized in the development of drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Commonly used as a lubricant, plasticizer, and emollient in various industrial products
Mécanisme D'action
The mechanism of action of tridecyl oleate primarily involves its role as a lubricant and emollient. It forms a protective layer on surfaces, reducing friction and wear. In biological systems, it can enhance the permeability of cell membranes, facilitating the delivery of active compounds. The molecular targets and pathways involved include interactions with lipid bilayers and modulation of membrane fluidity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tridecyl trimellitate
- Triethylhexyl trimellitate
- Triisodecyl trimellitate
- Triisotridecyl trimellitate
Uniqueness
Tridecyl oleate stands out due to its unique combination of long-chain alcohol and unsaturated fatty acid, providing excellent lubricating properties and stability. Compared to similar compounds, it offers a balance of viscosity and fluidity, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
75164-73-7 |
|---|---|
Formule moléculaire |
C31H60O2 |
Poids moléculaire |
464.8 g/mol |
Nom IUPAC |
tridecyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C31H60O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31(32)33-30-28-26-24-22-20-14-12-10-8-6-4-2/h16-17H,3-15,18-30H2,1-2H3/b17-16- |
Clé InChI |
ORLIFRJRAMADMX-MSUUIHNZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


